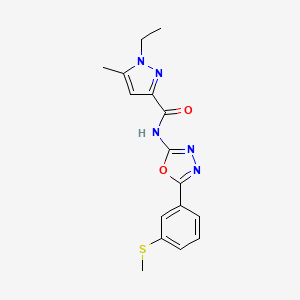
1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound of considerable interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:
Synthesis of 3-(methylthio)benzohydrazide from 3-(methylthio)benzoic acid and hydrazine hydrate.
Cyclization to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol.
Alkylation to obtain the ethylated product.
Formation of the pyrazole ring through condensation with acetylacetone.
Final reaction with ethyl isocyanate to produce the target compound.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for yield and purity using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. Large-scale production would involve reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiomethyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation reactions can introduce halogen atoms onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Using reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.
Major Products:
Oxidized sulfoxide/sulfone derivatives.
Amino derivatives from nitro group reduction.
Halogenated aromatic derivatives.
Scientific Research Applications
The compound finds applications in various scientific research fields due to its unique structure:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential application in studying enzyme inhibition and receptor binding due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for more complex compounds.
Mechanism of Action
The mechanism by which 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects is highly dependent on the context of its use. For instance:
Molecular Targets and Pathways: If it functions as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and activity. In a pharmacological context, it could bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
When compared with similar compounds, such as other pyrazole or oxadiazole derivatives, 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits unique properties due to its combined structural elements:
Similar Compounds: Examples include 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide and 1,3,4-oxadiazole-2-thiol derivatives.
Each structural element of this compound offers distinct characteristics that collectively enhance its functionality and potential applications in various fields. It's a fascinating area of study with plenty more to discover!
Properties
IUPAC Name |
1-ethyl-5-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-4-21-10(2)8-13(20-21)14(22)17-16-19-18-15(23-16)11-6-5-7-12(9-11)24-3/h5-9H,4H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJZLSLNGHFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
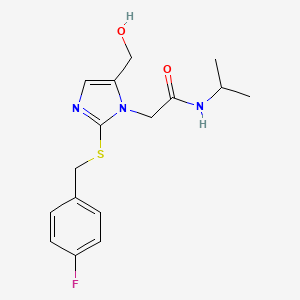
![5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2557619.png)
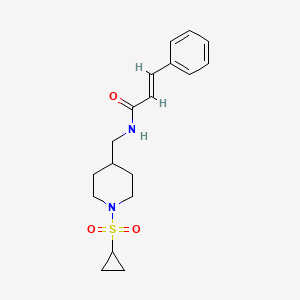

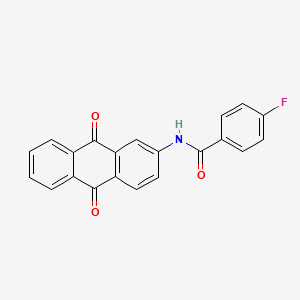
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)
![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)
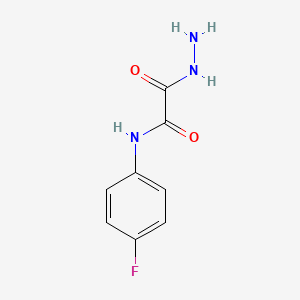
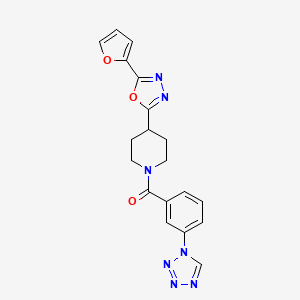
![2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2557634.png)
![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)
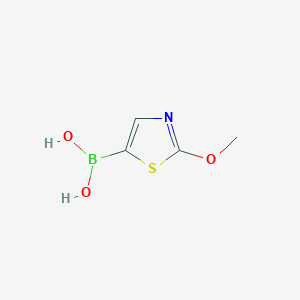
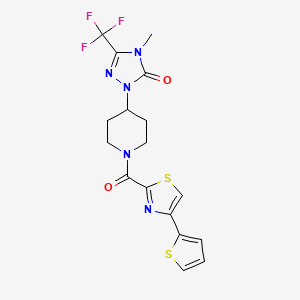
![N-cyclopentyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
